Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate
Description
Properties
IUPAC Name |
ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-14-8(16-2)7(6)10(11,12)13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHATOHBYOBHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196844 | |
| Record name | Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227576-40-0 | |
| Record name | Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-3-(trifluoromethyl)isonicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs in terms of substituents, synthetic routes, and reactivity.
Reactivity and Stability Insights
Trifluoromethylation Efficiency :
Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate achieves yields comparable to Ru(bpy)₃Cl₂-catalyzed methods (55%) but requires stringent reagent ratios to avoid side reactions . In contrast, pyrazole derivatives like 3 and 6a exhibit higher stability during synthesis due to fewer competing electrophilic pathways .
However, this also increases susceptibility to nucleophilic attack, as seen in side-product formation . Pyrazole analogs (3, 6a) lack this moiety, reducing such side reactions .
Application Scope :
Carboxamide derivatives (e.g., 6a ) are preferred for drug discovery due to improved bioavailability, whereas ester-based compounds (e.g., Ethyl 2-methoxy-3-CF₃ isonicotinate) serve as intermediates for further functionalization .
Critical Analysis of Contradictions and Limitations
- Yield vs.
- Inhibitory Byproducts : Ethyl isonicotinate, a byproduct of the trifluoromethylation reaction, stalls progress by forming unproductive EDA complexes, a limitation absent in pyrazole derivatives .
Biological Activity
Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate (CAS: 1227576-40-0) is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHFNO
The compound features a trifluoromethyl group, which enhances its electronic properties and biological activity. The presence of an ethyl ester contributes to its solubility and bioavailability, making it a suitable candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves:
- Esterification : The reaction between 2-methoxy-3-(trifluoromethyl)isonicotinic acid and ethanol, often facilitated by a catalyst under reflux conditions.
- Industrial Methods : Continuous flow processes are utilized to improve yield and efficiency, employing automated systems for scalability.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly enhances the compound's binding affinity, while the ethyl ester influences its pharmacokinetics.
Potential Targets
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially serving as a lead in drug development.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to engage with receptor sites effectively.
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anticancer properties. This compound has shown promise in preliminary studies targeting cancer cell lines:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction via receptor modulation |
Further investigations are needed to elucidate its full potential in cancer therapy.
Enzyme Inhibition Studies
The compound has been utilized in studies examining enzyme inhibition, particularly focusing on RNase H dual inhibitors. A comparative analysis of similar compounds reveals varying potencies based on structural modifications:
| Compound | IC (μM) | Comments |
|---|---|---|
| This compound | TBD | Promising inhibitor |
| Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate | TBD | Lower potency observed |
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of this compound in various applications:
- Inhibition of RNase H : Research demonstrated that modifications in the trifluoromethyl group significantly impacted the inhibitory activity against RNase H, suggesting that fine-tuning this moiety can enhance therapeutic efficacy .
- Anticancer Mechanisms : A study focused on isoxazole derivatives showed that the incorporation of trifluoromethyl groups improved anticancer activity against MCF-7 cells through apoptosis induction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
